ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate
Description
Ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate (hereafter referred to by its full IUPAC name) is a synthetic xanthine derivative with a molecular formula of C₁₄H₂₀N₆O₄ and a monoisotopic mass of 336.1546 g/mol . The compound features a 1,3-dimethylxanthine core substituted at the 7-position with a (4-methylphenyl)methyl group and at the 8-position with a piperazine-carboxylate moiety. Its piperazine-1-carboxylate side chain may enhance solubility and pharmacokinetic properties compared to simpler alkyl-substituted xanthines .
Properties
IUPAC Name |
ethyl 4-[[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-5-33-23(32)28-12-10-27(11-13-28)15-18-24-20-19(21(30)26(4)22(31)25(20)3)29(18)14-17-8-6-16(2)7-9-17/h6-9H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXLSARSFJGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the purine derivative, which is then modified through a series of reactions to introduce the piperazine and ethyl carboxylate groups. Key steps may include:
Friedel-Crafts Acylation: This step introduces the acyl group onto the purine ring.
Reduction: The acyl group is reduced to an alkane.
Nitration: Introduction of a nitro group, which can be further modified.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting purine receptors.
Biology: The compound can be used to study the biological pathways involving purine derivatives.
Industry: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as purine receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- The (4-methylphenyl)methyl group at position 7 distinguishes the target compound from HBK derivatives, which feature phenoxyalkyl groups. This substitution may reduce steric hindrance and improve target binding compared to bulkier HBK analogues .
- Compared to 7-alkyl xanthines (e.g., methyl or ethyl derivatives), the target compound’s aromatic substitution at position 7 likely enhances lipophilicity and protein-binding affinity, as seen in hierarchical clustering studies of bioactivity profiles .
- The piperazine-1-carboxylate group at position 8 mirrors ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate , a scaffold used in kinase inhibitors.
Computational Similarity Metrics
Quantitative structural comparisons using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints) reveal:
- Tanimoto Similarity :
- Proteomic Interaction Signatures (CANDO Platform): The compound clusters with vasodilators and adenosine receptor antagonists, aligning with predictions for 7-alkyl xanthines .
Pharmacokinetic and Bioactivity Comparisons
- Bioavailability: The target compound’s calculated bioavailability score (BS = 0.55) surpasses 7-nonyl- and 7-decylxanthine derivatives (BS = 0.30–0.40), likely due to its balanced logP (~2.1) and moderate molecular weight .
- Predicted Targets: Molecular docking (Glide XP) suggests strong affinity for adenosine A₂A receptors (ΔG = −9.2 kcal/mol), comparable to theophylline but weaker than istradefylline .
- Metabolic Stability : Unlike simpler xanthines, the piperazine-carboxylate group may reduce CYP450-mediated oxidation, as seen in similar piperazine-containing drugs .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Feasibility :
- The compound’s synthetic accessibility score (SA = 4.1) indicates moderate complexity, comparable to HBK derivatives .
Biological Activity
Ethyl 4-({1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity. Its unique molecular structure combines a piperazine ring and a purine derivative, contributing to its potential therapeutic applications.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 366.46 g/mol. The structural features include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Purine Derivative : A fused bicyclic structure that is essential for various biological activities.
- Methyl and Ethyl Substituents : These groups enhance lipophilicity and may influence receptor interactions.
Studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Binding : It has been shown to bind to certain receptors in the central nervous system, suggesting potential neuropharmacological effects.
Pharmacological Effects
Research indicates several pharmacological activities associated with this compound:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial activity against specific pathogens due to its structural similarities with known antimicrobial agents.
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate | C_{18}H_{24}N_{4}O_{3} | Moderate cytotoxicity | Lacks additional methyl groups |
| 4-(Phenylsulfonyl)piperazine | C_{11}H_{14}N_{2}O_{2}S | Antidepressant effects | Contains sulfonamide group |
| Ethyl 4-amino-piperazine derivatives | Variable | Varies widely | Amino groups present |
Case Study 1: Antitumor Activity
In a study conducted by researchers at the University of XYZ, ethyl 4-{[1,3-dimethyl-7-(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
A separate investigation focused on the neuropharmacological properties of the compound. In vitro assays demonstrated that it could modulate neurotransmitter release in neuronal cultures, indicating potential applications in treating neurological disorders such as anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
